1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone
Description
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone is a pyrrole derivative featuring an isobutyl group at the N1 position and an acetyl group at the C3 position of the pyrrole ring. The isobutyl substituent likely enhances lipophilicity compared to smaller alkyl or aryl groups, influencing solubility and pharmacokinetic behavior .
Properties
CAS No. |
133611-44-6 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-11-5-4-10(7-11)9(3)12/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
FGFYNEXRFFGWIN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=CC(=C1)C(=O)C |
Canonical SMILES |
CC(C)CN1C=CC(=C1)C(=O)C |
Synonyms |
Ethanone, 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table highlights key structural differences between 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone and related compounds:
Key Observations :
- Lipophilicity : Isobutyl and tosyl substituents increase molecular weight, but isobutyl enhances lipophilicity (logP ~2.5–3.0 estimated), whereas tosyl may improve aqueous solubility due to its polar sulfonyl group .
- Steric Effects : The diphenyl and 4-chlorophenyl substituents in introduce steric bulk, likely affecting binding interactions in biological systems.
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy:
- Carbonyl Stretch: Target compound (estimated): ~1650–1680 cm⁻¹ (similar to acetylated pyrroles in ). 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone: 1651 cm⁻¹ (C=O stretch) .
- Aromatic C-H Stretches : Phenyl-substituted analogs (e.g., ) show peaks at ~3059 cm⁻¹, absent in the isobutyl derivative.
Melting Points:
- 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone: 104–106°C .
- Tosyl derivative : Likely higher due to increased molecular rigidity (exact data unavailable).
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